N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not available in the resources.Chemical Reactions Analysis
Pyrimidines are known to exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific chemical reactions involving “N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not detailed in the available resources.Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : A study by Akbari et al. (2008) focused on the synthesis of new tetrahydropyrimidine derivatives, including N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. These compounds were evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).
Analgesic Properties Enhancement : Ukrainets et al. (2015) investigated the modification of the pyridine moiety in the molecule to optimize biological properties, focusing on enhancing analgesic properties. The study found that certain modifications led to increased biological activity, particularly in para-substituted derivatives, suggesting potential as new analgesic agents (Ukrainets et al., 2015).
Polymer and Material Science Applications
Aromatic Polyamides and Polyimides : Research by Choi and Jung (2004) on aromatic polyamides containing n-alkylphenylimide units demonstrated enhanced thermal stability and excellent solubility, attributed to thermally stable pendent imido groups and internally plasticizing n-alkyl chains. These findings highlight the compound's relevance in developing materials with specific thermal and solubility properties (Choi & Jung, 2004).
Safety And Hazards
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . These provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The specific future directions for “N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not detailed in the available resources.
properties
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGESXVEHCQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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